molecular formula C17H19ClN2O4S3 B2923494 2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide CAS No. 2034417-30-4

2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide

Cat. No.: B2923494
CAS No.: 2034417-30-4
M. Wt: 446.98
InChI Key: CZYDPGUCQWCRHC-UHFFFAOYSA-N
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Description

2-(4-((2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide (CAS 2034417-30-4) is a chemical compound with the molecular formula C 17 H 19 ClN 2 O 4 S 3 and a molecular weight of 447.0 g/mol . This structurally complex molecule features a 6,7-dihydrothieno[3,2-c]pyridine core, a scaffold that is of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents . The specific research applications for this compound are an area of active investigation. Researchers are exploring its potential utility, which may include serving as a key intermediate in organic synthesis or a scaffold for developing novel bioactive molecules. Its structure, which incorporates multiple privileged heterocyclic systems, makes it a valuable compound for probing biological mechanisms and structure-activity relationships in drug discovery programs . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S3/c18-17-11-13-12-19(9-7-16(13)25-17)27(23,24)15-5-3-14(4-6-15)20-8-1-2-10-26(20,21)22/h3-6,11H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYDPGUCQWCRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the formation of the thienopyridine ring through a cyclization reaction. Key reagents might include 2-chlorothiophene, which undergoes condensation with appropriate reactants under controlled conditions.

Industrial Production Methods: Industrial-scale production could involve optimized versions of these laboratory synthetic routes, with enhanced yield and purity. Factors such as reaction temperature, solvent choice, and purification methods would be critical.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various reactions:

  • Oxidation: : Given its sulfonyl group, specific oxidizing agents can modify its structure.

  • Reduction: : The presence of a chloro and sulfonyl groups makes it a candidate for selective reduction reactions.

  • Substitution: : Nucleophilic substitution reactions, particularly at the chloro site, are feasible.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: : Lithium aluminium hydride (LiAlH4) for selective reduction.

  • Substitution: : Sodium hydroxide (NaOH) in aqueous solutions for nucleophilic substitution.

Major Products:

  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Potential conversion of the sulfonyl group to a sulfide.

  • Substitution: : Chloro group replaced by nucleophiles like hydroxide or amines.

Scientific Research Applications

Chemistry:

  • As a building block in the synthesis of more complex molecules.

  • Exploring its reactivity patterns for the development of new synthetic methodologies.

Biology:

Medicine:

  • Investigating its bioactivity and therapeutic potential.

Industry:

  • Use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide exerts its effects would involve interaction with molecular targets, primarily through its functional groups. The sulfonyl group could interact with biological molecules, modulating activity at cellular targets.

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Potential: Structural parallels to ’s C1 suggest the main compound may act as an ADP receptor antagonist, but in vitro/in vivo studies are needed.
  • Synthetic Challenges : The thiazinane dioxide moiety may require specialized cyclization conditions, contrasting with the straightforward condensations in .
  • Hydrogen-Bonding vs. Bioactivity : While highlights intermolecular interactions, their relevance to the main compound’s bioactivity remains speculative.

Biological Activity

The compound 2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is a novel organic molecule that has drawn attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H15ClN2O3SC_{16}H_{15}ClN_{2}O_{3}S, with a molecular weight of approximately 348.82 g/mol. Its structure includes a thieno[3,2-c]pyridine core linked to a sulfonyl group and a thiazinane moiety, suggesting diverse biological interactions.

Anticancer Properties

Research has indicated that compounds with similar thieno[3,2-c]pyridine structures exhibit significant anticancer activities. For instance:

  • In vitro studies on derivatives of thieno[3,2-c]pyridine have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) .
  • A related compound demonstrated an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), indicating strong inhibitory potential in cancer treatment .

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can interact with key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Studies suggest that similar compounds induce cell cycle arrest in the G1 phase by modulating proteins such as p27KIP1 and cyclin D1 .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of a structurally similar compound on human colon adenocarcinoma cell lines (HT-29 and LS180). The results indicated a significant decrease in cell proliferation at concentrations ranging from 10–100 µM without toxicity to normal cells .
  • Therapeutic Applications : Compounds with the thieno[3,2-c]pyridine framework have been investigated for their potential in treating various conditions beyond cancer, including inflammatory diseases and infections due to their ability to modulate biological pathways effectively .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsIC50 Values
AnticancerThieno[3,2-c]pyridine DerivativesInhibition of cancer cell lines0.06 µM (DHFR)
Enzyme InhibitionSulfonamide CompoundsModulation of enzymatic activityVaries
Cell Cycle RegulationVarious Thiazine DerivativesInduction of G1 phase arrestNot specified

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